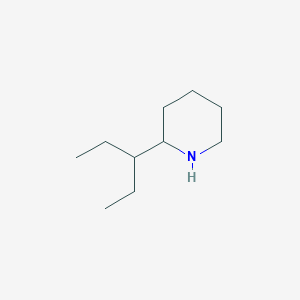
2-(1-Ethylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Ethylpropyl)piperidine” is a chemical compound with the empirical formula C10H21N and a molecular weight of 155.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(1-Ethylpropyl)piperidine” consists of a piperidine ring with an ethylpropyl side chain . The SMILES string representation is CCC(CC)C1CCCCN1 .Physical And Chemical Properties Analysis
“2-(1-Ethylpropyl)piperidine” is a solid compound . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Phytochemical Potentiator of Antibiotics : Piperine, an isomer of 1-piperoyl-piperidine, has been found to enhance the effectiveness of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its role in inhibiting bacterial efflux pumps (Khan et al., 2006).
Analytical Chemistry : Piperidine derivatives have been characterized using various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. These studies contribute to the field of analytical chemistry, particularly in identifying and analyzing psychoactive substances (De Paoli et al., 2013).
Synthesis of Alkaloids : Piperidine derivatives are used in asymmetric syntheses of various alkaloids. The synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine demonstrates the chemical versatility and importance of piperidine in synthetic organic chemistry (Takahata et al., 1999).
Enantioselective Synthesis : The compound 2-piperidineethanol has been used as a starting material for the enantioselective synthesis of various natural and synthetic compounds. This highlights the role of piperidine derivatives in stereochemistry and drug development (Perdicchia et al., 2015).
Antimicrobial Activities : Certain piperidine derivatives have shown potential as antimicrobial agents. For instance, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has exhibited moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).
Polymer Science : Piperidine derivatives have been used in the synthesis of hyperbranched polymers. For example, 1-(3-phenoxypropyl)piperidine-4-one was used as a monomer in the production of a hyperbranched polymer with 100% degree of branching (Sinananwanich et al., 2009).
Glutamate Receptors and Long-term Potentiation : A drug derivative of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine was found to facilitate glutamatergic transmission in the brain, influencing the induction of long-term potentiation in the hippocampus of rats. This has implications for understanding memory and learning processes (Stäubli et al., 1994).
properties
IUPAC Name |
2-pentan-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGSSBTCZVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentan-3-yl)piperidine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

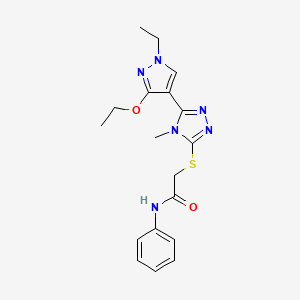
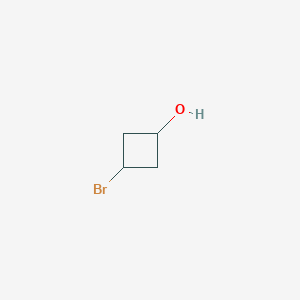
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
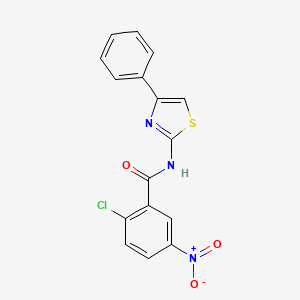
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride](/img/structure/B2834637.png)
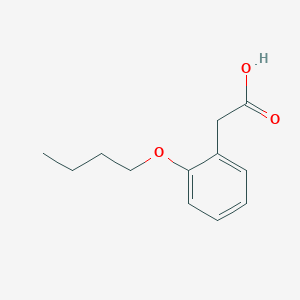
![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)
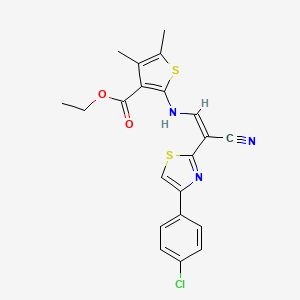
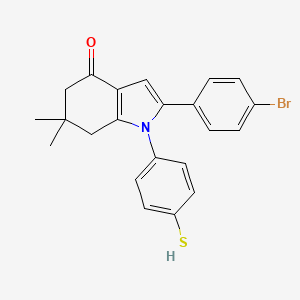
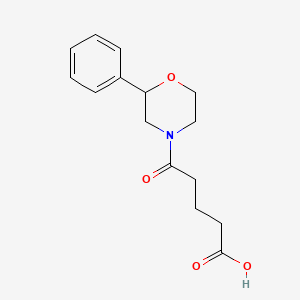
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)